molecular formula C26H30O12 B11163635 2-oxo-4-propyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

2-oxo-4-propyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11163635
M. Wt: 534.5 g/mol
InChI Key: HXXOYWHFIPTEDY-XDXGNBCUSA-N
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Description

[3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is a complex organic compound that belongs to the class of acetylated glycosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE typically involves the acetylation of a precursor glycoside. The reaction is carried out under anhydrous conditions using acetic anhydride as the acetylating agent and a catalyst such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to yield dihydro derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted glycosides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The chromenyl moiety can interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The chromenyl moiety is known for its antioxidant and anti-inflammatory activities, which could be harnessed in the development of new drugs.

Industry

In the industrial sector, [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is used in the production of specialty chemicals and materials. Its acetoxy groups can be modified to create polymers with specific properties.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves its interaction with various molecular targets. The chromenyl moiety can undergo redox reactions, which may contribute to its antioxidant activity. Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
  • 7-(α-D-Glucopyranosyloxy)-4-methylcoumarin
  • 2-(Acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

What sets [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE apart from similar compounds is its specific arrangement of acetoxy groups and the presence of the chromenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H30O12

Molecular Weight

534.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-oxo-4-propylchromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H30O12/c1-6-7-17-10-22(31)37-20-11-18(8-9-19(17)20)36-26-25(35-16(5)30)24(34-15(4)29)23(33-14(3)28)21(38-26)12-32-13(2)27/h8-11,21,23-26H,6-7,12H2,1-5H3/t21-,23-,24+,25-,26-/m1/s1

InChI Key

HXXOYWHFIPTEDY-XDXGNBCUSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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